Benzofuran, 2,3-dihydro-2,7-dimethyl-

Overview

Description

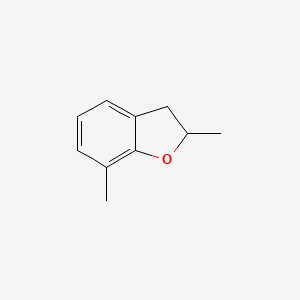

2,7-Dimethyl-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring. The 2,3-dihydrobenzofuran structure is characterized by a saturated five-membered oxygen heterocycle fused to a benzene ring. The presence of two methyl groups at the 2 and 7 positions of the benzofuran ring gives 2,7-dimethyl-2,3-dihydrobenzofuran its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-dimethyl-2,3-dihydrobenzofuran can be achieved through various methods. One common approach involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as the cyclization of aryl acetylenes, is also employed in the synthesis of benzofuran derivatives .

Industrial Production Methods

Industrial production of 2,7-dimethyl-2,3-dihydrobenzofuran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or organometallic reagents under specific conditions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized benzofuran derivatives.

Scientific Research Applications

2,7-Dimethyl-2,3-dihydrobenzofuran has a wide range of scientific research applications:

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Mechanism of Action

The mechanism of action of 2,7-dimethyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes and receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,7-dimethyl-2,3-dihydrobenzofuran include other benzofuran derivatives such as:

- 2,3-Dihydrobenzofuran

- 2,2-Dimethyl-2,3-dihydrobenzofuran

- 7-Methoxy-2,3-dihydrobenzofuran

Uniqueness

The uniqueness of 2,7-dimethyl-2,3-dihydrobenzofuran lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 2 and 7 positions can influence the compound’s reactivity, stability, and interaction with biological targets.

Biological Activity

Benzofuran, 2,3-dihydro-2,7-dimethyl- (often referred to in the literature as a benzofuran derivative), has garnered significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

The compound features a unique substitution pattern with methyl groups at the 2 and 7 positions of the benzofuran ring. This structural configuration influences its reactivity and interaction with biological targets, which is critical for its biological activity.

Biological Activities

Benzofuran derivatives have been documented to exhibit various pharmacological effects:

- Antimicrobial Activity : Several studies highlight the antimicrobial properties of benzofuran derivatives against a range of pathogens. For instance, compounds derived from benzofuran have shown effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 2 μg/mL .

- Anti-inflammatory Effects : Research indicates that benzofuran compounds can modulate inflammatory responses. Specific derivatives have been found to inhibit pro-inflammatory mediators such as nitric oxide (NO) and cytokines (TNF-α and IL-1β) in cellular models .

- Antitumor Properties : Some benzofuran derivatives demonstrate cytotoxic effects against cancer cell lines. For example, compounds synthesized from benzofuran scaffolds have been evaluated for their ability to induce apoptosis in breast cancer cells .

The biological activity of benzofuran derivatives is attributed to their interaction with various molecular targets:

- Enzyme Inhibition : Many benzofuran compounds act as inhibitors of key enzymes involved in disease pathways. For example, some derivatives have been shown to inhibit monoamine oxidase (MAO), which is relevant in neurodegenerative diseases .

- Receptor Modulation : Benzofurans can also interact with specific receptors, influencing signal transduction pathways. This modulation can lead to therapeutic effects in conditions such as depression and anxiety.

Case Studies

- Antimycobacterial Activity :

- Anti-inflammatory Activity :

- Anticancer Activity :

Comparative Analysis

The following table summarizes the biological activities of selected benzofuran derivatives:

Properties

IUPAC Name |

2,7-dimethyl-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-4-3-5-9-6-8(2)11-10(7)9/h3-5,8H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOHNEKBQFQJDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC(=C2O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456075 | |

| Record name | Benzofuran, 2,3-dihydro-2,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3199-41-5 | |

| Record name | Benzofuran, 2,3-dihydro-2,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.